N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a synthetic organic compound with a complex structure that includes an indole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of 5-methyl-2-oxoindoline-3-carbaldehyde with pyridine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole or pyridine rings .
Scientific Research Applications
N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is unique due to the presence of both indole and pyridine rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-9-5-6-11-10(8-9)13(15(21)17-11)18-19-14(20)12-4-2-3-7-16-12/h2-8,17,21H,1H3 |
InChI Key |
SHWXDXPWGFOGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=N3)O |
Origin of Product |
United States |
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